Comparative PARP-1 and PARP-2 Inhibition Potency of CEP-9722 vs. Clinical PARP Inhibitors
CEP-9722 exhibits nanomolar inhibitory potency against PARP-1 and PARP-2, with IC50 values of 20 nM and 6 nM, respectively . In contrast, olaparib demonstrates IC50 values of 5 nM (PARP-1) and 1 nM (PARP-2), niraparib shows 3.2 nM (PARP-1) and 2.1 nM (PARP-2), and veliparib exhibits 5.2 nM (PARP-1) and 2.9 nM (PARP-2) [1]. While CEP-9722 is less potent on PARP-1 than these comparators, its PARP-2 potency is comparable to veliparib's.
| Evidence Dimension | PARP-1 and PARP-2 Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | PARP-1: 20 nM; PARP-2: 6 nM |
| Comparator Or Baseline | Olaparib (PARP-1: 5 nM; PARP-2: 1 nM); Niraparib (PARP-1: 3.2 nM; PARP-2: 2.1 nM); Veliparib (PARP-1: 5.2 nM; PARP-2: 2.9 nM) |
| Quantified Difference | CEP-9722 PARP-1 potency is 4-fold lower than olaparib and ~6-fold lower than niraparib; PARP-2 potency is 6-fold lower than olaparib but only 2-fold lower than veliparib. |
| Conditions | Biochemical enzyme inhibition assays using recombinant human PARP-1 and PARP-2. |
Why This Matters
The distinct potency profile may translate to a different therapeutic index and combination therapy tolerability compared to more potent PARP-1 inhibitors.
- [1] Lord CJ, Ashworth A. PARP inhibitors: Synthetic lethality in the clinic. Science. 2017;355(6330):1152-1158. View Source
